molecular formula C5H13ClN2O B1652971 Carbamylmethyltrimethylammonium chloride CAS No. 16676-65-6

Carbamylmethyltrimethylammonium chloride

Cat. No. B1652971
CAS RN: 16676-65-6
M. Wt: 152.62 g/mol
InChI Key: VOYUSQRHBBSWFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamoyl chlorides, which are structurally similar to Carbamylmethyltrimethylammonium chloride, has been discussed in various studies . They can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling .


Chemical Reactions Analysis

Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling . The chemical reactions of dehydration for cyano group and choline chloride decomposition at the initial thermal degradation process of a similar compound, P(DMC-AM), have been studied .

Safety And Hazards

The safety data sheet for a similar compound, [2-(Acryloyloxy)ethyl]trimethylammonium chloride, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is harmful to aquatic life .

properties

IUPAC Name

(2-amino-2-oxoethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYUSQRHBBSWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamylmethyltrimethylammonium chloride

CAS RN

16676-65-6
Record name Ammonium, (carbamoylmethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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